N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide
Description
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(4-methoxyphenyl)sulfonylamino]-1,3-thiazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S2/c1-26-14-6-8-15(9-7-14)28(24,25)22-18-21-16(11-27-18)17(23)20-10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3,(H,20,23)(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLHUZDOQAPACY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This compound incorporates a thiazole ring, which is known for its diverse pharmacological properties, including antibacterial, antifungal, and anticancer activities.
Chemical Structure
The structural formula of this compound can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of 4-chlorobenzylamine with 2-(4-methoxyphenylsulfonamido)thiazole-4-carboxylic acid derivatives. The process may include various steps such as acylation and cyclization, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions to achieve high yields and purity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of thiazole derivatives, including this compound. The compound has shown significant activity against various Gram-positive and Gram-negative bacteria, as well as fungi.
- Tested Microorganisms :
- Bacteria : Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus niger
The antimicrobial effectiveness is often assessed using methods such as the disk diffusion method and minimum inhibitory concentration (MIC) assays. Results indicate that this compound exhibits potent antibacterial activity comparable to standard antibiotics.
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 18 | 16 |
| Pseudomonas aeruginosa | 14 | 64 |
| Candida albicans | 12 | 32 |
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Research indicates that the compound can induce apoptosis in cancer cell lines, such as breast cancer (MCF-7) and lung cancer (A549), through mechanisms involving the modulation of cell cycle progression and the activation of caspases.
- Cell Lines Tested :
- MCF-7 : Significant reduction in cell viability at concentrations above 10 µM.
- A549 : Induction of apoptosis confirmed by flow cytometry analysis.
| Cell Line | IC50 (µM) | Apoptosis Induction (%) |
|---|---|---|
| MCF-7 | 12 | 70 |
| A549 | 10 | 65 |
Case Studies
- Antimicrobial Efficacy : A study published in the Research Journal of Pharmaceutical, Biological and Chemical Sciences highlighted the synthesis of various thiazole derivatives and their antimicrobial evaluations. The results demonstrated that compounds similar to this compound exhibited strong activity against both bacterial and fungal strains .
- Anticancer Potential : Another research article detailed the effects of thiazole derivatives on cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis. The study concluded that these compounds could serve as potential leads for developing new anticancer agents .
Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Recent studies have highlighted the anti-inflammatory and analgesic effects of thiazole derivatives, including N-(4-chlorobenzyl)-2-(4-methoxyphenylsulfonamido)thiazole-4-carboxamide. These compounds were evaluated for their ability to reduce inflammation and pain in animal models. For instance, a study demonstrated that certain thiazole derivatives exhibited significant reductions in inflammatory markers and pain responses compared to control groups, suggesting potential therapeutic uses in treating conditions like arthritis and other inflammatory diseases .
Anticancer Activity
Thiazole derivatives have been investigated for their anticancer properties. Modifications to the thiazole structure have shown enhanced antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. The mechanism of action often involves the inhibition of tubulin polymerization, which is crucial for cancer cell division . The compound's structural modifications have led to improved efficacy, indicating its potential as a lead compound in cancer therapy.
Synthesis and Structural Modifications
The synthesis of this compound typically involves multi-step reactions starting from accessible thiazole precursors. The introduction of various substituents on the thiazole ring can significantly influence the compound's biological activity. For example, the incorporation of different aryl groups has been linked to enhanced pharmacological profiles .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is critical for optimizing the efficacy of thiazole derivatives. Research has shown that modifications at specific positions on the thiazole ring can lead to enhanced biological activity. For instance, substituents like methoxy or chloro groups can significantly alter the pharmacokinetic properties and biological efficacy of these compounds .
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations at the Thiazole 2-Position
Compound 2-[(4-chlorophenyl)methyl]-N-[(4-methoxyphenyl)methyl]-1,3-thiazole-4-carboxamide (CAS 478030-53-4)
- Structure : Lacks the sulfonamido group at the 2-position; instead, it has a 4-chlorobenzyl group. The carboxamide is substituted with a 4-methoxybenzyl group.
- Molecular Formula : C₁₉H₁₇ClN₂O₂S (molar mass: 372.87 g/mol).
Compounds 13e and 13f ()
- Structures : 2-Phenyl or 3,4,5-trimethoxyphenyl groups at the thiazole 2-position.
- Key Difference: These compounds feature simple aryl groups instead of sulfonamido substituents.
Carboxamide Modifications
Compound 50 ()
- Structure: N-(((1R,4S)-4-Aminocyclohexyl)methyl)-substituted carboxamide with a 3,4,5-trimethoxybenzamido group.
- However, the target compound’s 4-chlorobenzyl group offers a balance of lipophilicity and moderate steric demand .
Acotiamide Hydrochloride ()
Sulfonamide vs. Thioamide Derivatives
Compounds 6a and 6b ()
- Structures : Feature morpholinyl-thioxoacetamide groups instead of sulfonamido.
- Key Difference : The thioxoacetamide group introduces a C=S bond (IR ~1240–1255 cm⁻¹), which is less polar than the sulfonamido S=O stretches (typically 1150–1350 cm⁻¹). This difference impacts solubility and protein-binding kinetics .
Pharmacological Implications
- Sulfonamido Group : Present in the target compound, this group is associated with inhibition of enzymes like cyclooxygenase (COX) and carbonic anhydrase. Analogues lacking this group (e.g., CAS 478030-53-4) may show reduced enzyme affinity .
- Chlorobenzyl Group : Enhances blood-brain barrier penetration compared to polar substituents in Acotiamide, making the target compound more suitable for CNS targets .
Structural and Spectral Data Comparison
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction conditions are required?
The synthesis involves multi-step organic reactions, including amide coupling using reagents like EDCI/HOBt under nitrogen, followed by purification via column chromatography and HPLC. Critical steps include refluxing in ethanol-water mixtures, controlling pH, and using catalysts such as copper iodide. Yield optimization requires precise temperature control (e.g., 80–100°C) and solvent selection (e.g., DMF or DCM) .
Q. Which spectroscopic techniques are most effective for characterizing its purity and structure?
Key methods include:
- ¹H/¹³C NMR : Confirms substituent positions and stereochemistry (e.g., aromatic protons at δ 7.2–8.1 ppm) .
- ESI-MS : Validates molecular weight (e.g., m/z 500–600 range) .
- HPLC : Assesses purity (>95% purity with C18 columns, acetonitrile/water gradients) .
Q. What are the critical functional groups influencing its physicochemical properties?
The thiazole ring (rigidity), 4-methoxyphenylsulfonamido (hydrogen-bonding), and 4-chlorobenzyl (hydrophobicity) groups dictate solubility, stability, and target binding. Methoxy groups enhance metabolic stability, while the sulfonamide moiety affects acidity (pKa ~9–10) .
Q. What are the recommended storage conditions to ensure stability?
Store at –20°C under inert gas (argon) in amber vials to prevent hydrolysis/oxidation. Purity degradation >5% over 6 months occurs at 4°C .
Advanced Questions
Q. How can synthesis yields be optimized during scale-up, and what are common pitfalls?
- Optimization : Use high-purity starting materials, reduce reaction steps, and employ flow chemistry for exothermic reactions. For example, substituting NaBH₄ with LiAlH₄ improves reduction efficiency (yield increase from 57% to 75%) .
- Pitfalls : Incomplete amide coupling (monitor via TLC Rf values) and byproduct formation during sulfonamide introduction (e.g., use m-CPBA for controlled oxidation) .
Q. How to resolve contradictions in biological activity data across assay systems?
- In vitro vs. in vivo discrepancies : Adjust assay parameters (e.g., serum-free media for cytotoxicity assays). For kinase inhibition, validate using SPR (KD values) and cellular thermal shift assays (CETSA) .
- Species-specific metabolism : Test metabolites via LC-MS in hepatocyte models .
Q. What strategies enhance target selectivity in analog design?
- Modify substituents : Replace 4-chlorobenzyl with 4-fluorobenzyl to reduce off-target binding (logP reduction by 0.5 units) .
- Introduce steric hindrance : Add methyl groups at the thiazole C5 position to block non-specific interactions .
Q. How do structural modifications at the 4-methoxyphenylsulfonamido moiety affect pharmacokinetics?
- Sulfonamide oxidation : Replace methoxy with trifluoromethoxy to resist CYP450-mediated metabolism (t½ increase from 2.5 to 6.7 hours) .
- Bioavailability : Methylation of the sulfonamide nitrogen improves intestinal absorption (Cmax increase by 2.3-fold) .
Q. How can computational methods elucidate the mechanism of action?
Q. What analytical approaches confirm stability under stress conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
